molecular formula C30H47F3N6O8 B6295522 Acetyl-PHF4 amide Trifluoroacetate CAS No. 2022956-50-7

Acetyl-PHF4 amide Trifluoroacetate

Cat. No.: B6295522
CAS No.: 2022956-50-7
M. Wt: 676.7 g/mol
InChI Key: UIIZIVPMVRBVFS-CWMIYESISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-PHF4 amide Trifluoroacetate is a chemical compound that belongs to the class of trifluoroacetamides. This compound is characterized by the presence of an acetyl group, a PHF4 amide moiety, and a trifluoroacetate group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-PHF4 amide Trifluoroacetate typically involves the coupling of an acid chloride or anhydride with an amine. One common method is the reaction of trifluoroacetic acid with hydroxylamine to form hydroxylamine trifluoroacetate, which can then be reacted with an appropriate amine to form the desired amide . Another method involves the use of activated carbodiimides or benzotriazole structures to facilitate the coupling reaction under milder conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process typically involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .

Chemical Reactions Analysis

Types of Reactions

Acetyl-PHF4 amide Trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas with nickel or rhodium catalysts.

    Substitution: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

Acetyl-PHF4 amide Trifluoroacetate is widely used in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-PHF4 amide Trifluoroacetate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where other compounds may not be suitable.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N6O6.C2HF3O2/c1-6-17(4)24(31-18(5)35)28(40)34-23(16(2)3)27(39)33-22(15-19-10-12-20(36)13-11-19)26(38)32-21(25(30)37)9-7-8-14-29;3-2(4,5)1(6)7/h10-13,16-17,21-24,36H,6-9,14-15,29H2,1-5H3,(H2,30,37)(H,31,35)(H,32,38)(H,33,39)(H,34,40);(H,6,7)/t17-,21-,22-,23-,24-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIZIVPMVRBVFS-CWMIYESISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47F3N6O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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